2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves several steps:
Formation of the 1,2,4-Triazole Ring: This step typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Oxadiazole Ring: This can be achieved by reacting amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents.
Formation of the Thiadiazole Ring: This involves the reaction of thiosemicarbazides with carboxylic acids or their derivatives under cyclization conditions.
Final Assembly: The final compound is assembled by linking the heterocyclic rings through appropriate sulfanyl and acetamide linkages, often using coupling reagents like EDCI or DCC in the presence of a base
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups on the oxadiazole ring, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and cytotoxicity.
Industrial Applications: It can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits certain enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Known for their antifungal and antibacterial properties.
1,3,4-Thiadiazole Derivatives: Used in various medicinal applications for their antimicrobial and anti-inflammatory effects.
1,2,5-Oxadiazole Derivatives: Investigated for their potential in treating infections and inflammatory conditions.
Uniqueness
2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE stands out due to its unique combination of heterocyclic rings, which may confer enhanced biological activity and specificity compared to other similar compounds.
Properties
Molecular Formula |
C13H15N9O3S2 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H15N9O3S2/c1-4-22-11(9-10(14-6(2)23)21-25-20-9)17-19-13(22)26-5-8(24)15-12-18-16-7(3)27-12/h4-5H2,1-3H3,(H,14,21,23)(H,15,18,24) |
InChI Key |
UHFFOAAUINSUMR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NN=C(S2)C)C3=NON=C3NC(=O)C |
Origin of Product |
United States |
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